

## Mevidalen (LY3154207): A Novel Dopaminergic Modulator for Lewy Body Dementia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |  |  |  |
|----------------------|----------------------------------|-----------|--|--|--|
|                      | 2-(2,6-dichlorophenyl)-1-        |           |  |  |  |
|                      | [(1S,3R)-3-(hydroxymethyl)-5-(2- |           |  |  |  |
| Compound Name:       | hydroxypropan-2-yl)-1-methyl-    |           |  |  |  |
|                      | 1,2,3,4-tetrahydroisoquinolin-2- |           |  |  |  |
|                      | yl]ethan-1-one                   |           |  |  |  |
| Cat. No.:            | B607073                          | Get Quote |  |  |  |

An In-depth Technical Review of its Discovery, Preclinical Development, and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Mevidalen (LY3154207) is an investigational, orally bioavailable, selective positive allosteric modulator (PAM) of the dopamine D1 receptor, developed by Eli Lilly and Company. It represents a novel therapeutic approach for the symptomatic treatment of Lewy body dementia (LBD), a neurodegenerative disorder with limited treatment options. By enhancing the affinity of the D1 receptor for its endogenous ligand, dopamine, Mevidalen aims to amplify dopaminergic signaling in brain regions crucial for motor control, cognition, and wakefulness. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Mevidalen, with a focus on its evaluation for LBD. It summarizes key preclinical and clinical data, details experimental protocols, and visualizes the underlying signaling pathways and developmental workflows.

# Introduction: The Challenge of Lewy Body Dementia and the Rationale for a D1 Receptor PAM



Lewy body dementia, encompassing both dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD), is the second most common cause of degenerative dementia in the elderly. It is characterized by the intracellular accumulation of alpha-synuclein aggregates, known as Lewy bodies, in the brain. The clinical presentation is complex, featuring a triad of cognitive impairment, parkinsonian motor symptoms, and recurrent visual hallucinations. The underlying neurobiology involves significant disruption of multiple neurotransmitter systems, most notably the dopaminergic and cholinergic pathways.

Current therapeutic strategies for LBD are primarily symptomatic and offer limited efficacy. While cholinesterase inhibitors can provide some cognitive benefits, and levodopa may improve motor function, these treatments are often associated with significant side effects and do not address the full spectrum of symptoms.

The dopamine D1 receptor is highly expressed in brain regions implicated in LBD pathology, including the prefrontal cortex and striatum, which are critical for executive function and motor control, respectively. The development of direct D1 receptor agonists has been challenging due to issues with tolerability, including a narrow therapeutic window and the potential for inducing dyskinesias.

Mevidalen, as a positive allosteric modulator, offers a more nuanced approach. By binding to a site on the D1 receptor distinct from the dopamine binding site, it does not directly activate the receptor but rather enhances the affinity and/or efficacy of endogenous dopamine. This mechanism is hypothesized to provide a more physiological and controlled enhancement of dopaminergic signaling, potentially leading to a better therapeutic index compared to direct agonists.

## Discovery and Preclinical Development Compound Identification and Optimization

Mevidalen is a tetrahydroisoquinoline derivative and a close structural analogue of DETQ, another D1 receptor PAM.[1] Its discovery was the result of extensive medicinal chemistry efforts aimed at identifying potent and selective non-catechol modulators of the D1 receptor with favorable pharmacokinetic properties, including oral bioavailability and the ability to cross the blood-brain barrier.[1]



### In Vitro Pharmacology

In vitro studies have demonstrated that Mevidalen is a potent and selective PAM of the human dopamine D1 receptor, with an EC50 of 3 nM in a human D1 cyclic AMP (cAMP) assay.[2] It exhibits minimal intrinsic agonist activity, meaning it has little to no effect on receptor activation in the absence of dopamine. This selectivity is crucial for its proposed mechanism of action, as it avoids non-specific receptor activation.

#### **Preclinical In Vivo Studies**

Preclinical evaluation of Mevidalen in various animal models has provided evidence for its potential therapeutic effects in LBD. Key findings include:

- Enhanced Cortical Acetylcholine Release: In in vivo studies, Mevidalen has been shown to
  increase the release of acetylcholine in the cortex.[2] This is a significant finding, as
  cholinergic deficits are a hallmark of LBD and contribute to cognitive impairment.
- Reversal of Hypomotility: In models of dopamine depletion, Mevidalen demonstrated the ability to reverse hypomotility, suggesting a potential benefit for the parkinsonian motor symptoms of LBD.[2]
- Pro-cognitive and Wakefulness-Promoting Effects: Preclinical studies have also indicated that D1 receptor PAMs like Mevidalen may have pro-cognitive and wakefulness-promoting effects, addressing other key symptoms of LBD.[3][4]

# Mechanism of Action: Allosteric Modulation of the Dopamine D1 Receptor Signaling Pathway

Mevidalen exerts its effects by binding to an allosteric site on the dopamine D1 receptor, a G-protein coupled receptor (GPCR). This binding event induces a conformational change in the receptor that increases its affinity for dopamine. When dopamine binds to the orthosteric site of the Mevidalen-bound receptor, the efficiency of downstream signaling is enhanced.

The canonical signaling pathway for the D1 receptor involves its coupling to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the DARPP-32 protein and



transcription factors like CREB, ultimately leading to changes in gene expression and neuronal function. By potentiating this cascade, Mevidalen is thought to improve neuronal communication and plasticity in key brain circuits affected in LBD.

Recent molecular dynamics simulations based on cryo-electron microscopy structures of the D1 receptor have provided insights into the specific interactions between Mevidalen (LY3154207) and the receptor. These studies suggest that Mevidalen binding stabilizes a helical conformation of the intracellular loop 2 (IL2) and induces subtle but significant changes in key structural motifs, ultimately enhancing the coupling of the Gs protein to the receptor.[2][5]

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: Mevidalen's allosteric modulation of the D1 receptor signaling pathway.

## **Clinical Development: The PRESENCE Phase 2 Trial**

The primary clinical investigation of Mevidalen for LBD was the PRESENCE study, a Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT03305809).

### **Experimental Protocol**

Study Design: The PRESENCE trial was a 12-week study that randomized 344 participants with LBD (either PDD or DLB) in a 1:1:1:1 ratio to receive one of three daily doses of Mevidalen



(10 mg, 30 mg, or 75 mg) or a placebo.[6]

#### Participant Population:

- Inclusion Criteria:
  - Age 40-85 years.
  - Diagnosis of dementia with Lewy bodies or Parkinson's disease dementia.
  - Montreal Cognitive Assessment (MoCA) score between 10 and 23.
  - Modified Hoehn and Yahr stage of 0-4.
- Exclusion Criteria:
  - Significant neurological or psychiatric conditions other than LBD.
  - History of stroke or other significant cerebrovascular disease.
  - Use of certain antipsychotic medications.

#### **Endpoints:**

- Primary Outcome Measure: The primary endpoint was the change from baseline in the Cognitive Drug Research (CDR) Continuity of Attention (CoA) composite score at 12 weeks.
   [6]
- Secondary Outcome Measures: Secondary endpoints included:
  - Alzheimer's Disease Assessment Scale-Cognitive Subscale 13 (ADAS-Cog13).
  - Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), total score (sum of Parts I-III).[6]
  - Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[6]
  - Epworth Sleepiness Scale (ESS).



## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: Workflow of the PRESENCE Phase 2 clinical trial.

### **Clinical Trial Results**

The PRESENCE trial yielded mixed results. While it did not meet its primary or secondary cognitive endpoints, it demonstrated a significant and dose-dependent improvement in motor



symptoms.[6][7]

#### Efficacy:

- Primary Endpoint (Cognition): Mevidalen failed to show a statistically significant improvement in the CDR Continuity of Attention composite score compared to placebo at any of the doses tested.[6]
- Secondary Endpoints:
  - Motor Function (MDS-UPDRS): Mevidalen resulted in a significant, dose-dependent improvement in the MDS-UPDRS total score (sum of Parts I-III) compared to placebo.[6]
     [7]
  - Global Impression of Change (ADCS-CGIC): The 30 mg and 75 mg doses of Mevidalen showed a statistically significant improvement in the ADCS-CGIC scores compared to placebo.[6][7]

Quantitative Data Summary:



| Outcome<br>Measure                                       | Placebo | Mevidalen 10<br>mg | Mevidalen 30<br>mg | Mevidalen 75<br>mg |
|----------------------------------------------------------|---------|--------------------|--------------------|--------------------|
| MDS-UPDRS Total Score (Parts I-III) Change from Baseline | -       | p < 0.05           | p < 0.05           | p < 0.01           |
| ADCS-CGIC (Minimal or Better Improvement)                | -       | NS                 | p < 0.01           | p < 0.01           |
| ADCS-CGIC<br>(Moderate or<br>Better<br>Improvement)      | -       | NS                 | p < 0.05           | p < 0.001          |
| CDR CoA Composite Score Change from Baseline             | -       | NS                 | NS                 | NS                 |
| ADAS-Cog13<br>Change from<br>Baseline                    | -       | NS                 | NS                 | NS                 |
| NS: Not<br>Significant                                   |         |                    |                    |                    |

#### Safety and Tolerability:

Mevidalen was generally well-tolerated. The most common treatment-emergent adverse events were falls, which occurred in a higher proportion of patients in the 10 mg and 75 mg Mevidalen groups compared to placebo.[8] Increases in blood pressure and cardiovascular serious adverse events were most pronounced at the 75 mg dose.[6]

## **Discussion and Future Directions**



The development of Mevidalen for Lewy body dementia highlights both the promise and the challenges of targeting the dopaminergic system in this complex neurodegenerative disease. The findings from the PRESENCE trial are significant for several reasons:

- Proof of Concept for Motor Benefit: The study provides clinical proof of concept that a
  dopamine D1 receptor PAM can improve motor function in patients with LBD. This is a
  crucial finding, as motor symptoms are a core and disabling feature of the disease.
- Lack of Cognitive Efficacy: The failure to meet the primary cognitive endpoint underscores the complexity of treating cognitive impairment in LBD. It is possible that a more targeted approach or a combination therapy may be required to achieve cognitive benefits.
- Favorable Safety Profile: The overall safety and tolerability profile of Mevidalen appears to be acceptable, although the increased risk of falls and cardiovascular events at higher doses warrants further investigation.

Future research on Mevidalen and other D1 receptor PAMs for LBD should focus on several key areas:

- Optimizing Dosing: Further studies are needed to determine the optimal dose of Mevidalen that balances motor benefits with the risk of adverse events.
- Patient Stratification: Identifying patient subgroups who are most likely to respond to Mevidalen treatment could enhance its therapeutic potential.
- Combination Therapies: Investigating the use of Mevidalen in combination with other symptomatic treatments for LBD, such as cholinesterase inhibitors, may lead to synergistic effects.
- Long-term Efficacy and Safety: Long-term extension studies are necessary to evaluate the durability of the motor benefits and the long-term safety of Mevidalen.

## Conclusion

Mevidalen represents a novel and promising therapeutic approach for the management of motor symptoms in Lewy body dementia. Its unique mechanism of action as a dopamine D1 receptor positive allosteric modulator offers a potential advantage over existing dopaminergic



therapies. While the PRESENCE trial did not demonstrate a benefit in cognition, the significant improvement in motor function provides a strong rationale for the continued development of Mevidalen and other D1 PAMs for this debilitating neurodegenerative disease. Further clinical investigation is warranted to fully elucidate the therapeutic potential and optimal use of Mevidalen in the complex clinical landscape of Lewy body dementia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator (D1PAM), in Healthy Subjects -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Safety and Efficacy of Mevidalen in Lewy Body Dementia: A Phase 2, Randomized, Placebo-Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of mevidalen in Lewy body dementia: A phase 2, rand [m3india.in]
- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- To cite this document: BenchChem. [Mevidalen (LY3154207): A Novel Dopaminergic Modulator for Lewy Body Dementia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607073#discovery-and-development-of-mevidalen-for-lewy-body-dementia]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com